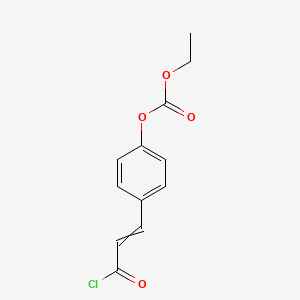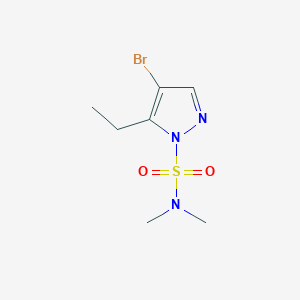
(2Z)-2-(2-oxoquinolin-3-ylidene)-1,3-dihydrobenzimidazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-2-(2-oxoquinolin-3-ylidene)-1,3-dihydrobenzimidazole-5-carboxylic acid is a complex organic compound that features a quinoline and benzimidazole moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(2-oxoquinolin-3-ylidene)-1,3-dihydrobenzimidazole-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline derivative, followed by the introduction of the benzimidazole ring. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are crucial in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
(2Z)-2-(2-oxoquinolin-3-ylidene)-1,3-dihydrobenzimidazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction could produce various hydroquinoline compounds.
Aplicaciones Científicas De Investigación
(2Z)-2-(2-oxoquinolin-3-ylidene)-1,3-dihydrobenzimidazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2Z)-2-(2-oxoquinolin-3-ylidene)-1,3-dihydrobenzimidazole-5-carboxylic acid involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways depend on the biological context and the specific targets involved.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-oxo-1,2-dihydroquinolin-3-yl)acetic acid
- (1,4-dimethyl-2-oxo-1,2-dihydro-3-quinolinyl)acetic acid
- 2-(2-oxo-1,2-dihydro-3-quinolinyl)benzoic acid
Uniqueness
What sets (2Z)-2-(2-oxoquinolin-3-ylidene)-1,3-dihydrobenzimidazole-5-carboxylic acid apart is its dual quinoline and benzimidazole structure, which may confer unique biological activities and chemical properties not found in similar compounds. This dual structure allows for a broader range of interactions with biological targets, making it a versatile compound for research and development.
Propiedades
Fórmula molecular |
C17H11N3O3 |
|---|---|
Peso molecular |
305.29 g/mol |
Nombre IUPAC |
2-(2-oxo-1H-quinolin-3-yl)-3H-benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C17H11N3O3/c21-16-11(7-9-3-1-2-4-12(9)20-16)15-18-13-6-5-10(17(22)23)8-14(13)19-15/h1-8H,(H,18,19)(H,20,21)(H,22,23) |
Clave InChI |
ZLCLLIXJBMPGRL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C(=O)N2)C3=NC4=C(N3)C=C(C=C4)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![ethyl (3R)-2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B8573385.png)


